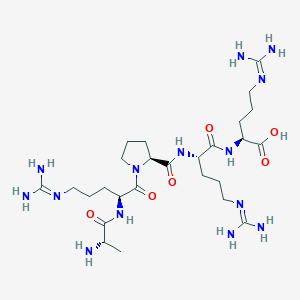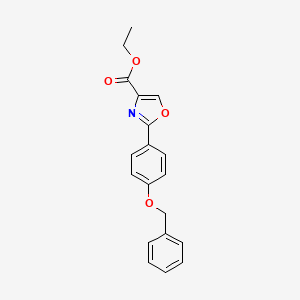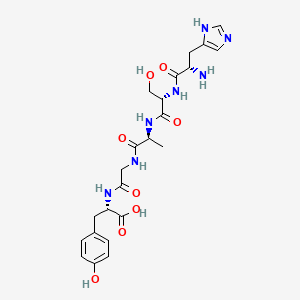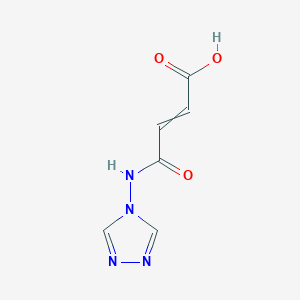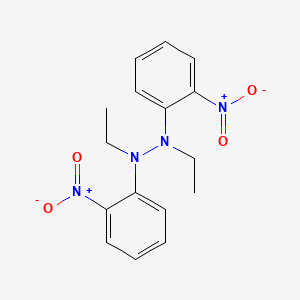
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two ethyl groups and two nitrophenyl groups attached to a hydrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with diethylhydrazine. The reaction typically involves the following steps:
Condensation Reaction: 2-nitrobenzaldehyde is reacted with diethylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate hydrazone.
Reduction Reaction: The intermediate hydrazone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,2-Diphenylhydrazine: Similar structure but with phenyl groups instead of nitrophenyl groups.
1,2-Diethylhydrazine: Lacks the nitrophenyl groups, making it less reactive.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Contains additional nitro groups, making it more reactive.
Uniqueness: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine is unique due to the presence of both ethyl and nitrophenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
874159-95-2 |
|---|---|
Formule moléculaire |
C16H18N4O4 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C16H18N4O4/c1-3-17(13-9-5-7-11-15(13)19(21)22)18(4-2)14-10-6-8-12-16(14)20(23)24/h5-12H,3-4H2,1-2H3 |
Clé InChI |
JBOFBUJJFFKAMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1[N+](=O)[O-])N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
